molecular formula C25H16O8 B11671039 3,3'-[(3,4-dihydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)

3,3'-[(3,4-dihydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)

Cat. No.: B11671039
M. Wt: 444.4 g/mol
InChI Key: ORWZLFWKVFUBIL-UHFFFAOYSA-N
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Description

3-[(3,4-DIHYDROXYPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of polyhydroxylated 3-arylcoumarins. These compounds are known for their diverse biological activities, including anti-inflammatory, anticoagulant, anticancer, vasorelaxant, and antiviral properties . The compound’s structure features multiple hydroxyl groups and a chromenone backbone, making it a significant molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 3-[(3,4-DIHYDROXYPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE involves a multi-step process. One reported method includes a demethylation/delactonization/elimination/lactonization/decarboxylation domino reaction sequence of diastereomeric mixtures of cis- and trans-3-(2,3-dimethoxyphenyl)-6,7-dimethoxy-1-oxoisochroman-4-carboxylic acids in boiling hydrobromic acid/acetic acid . This method highlights the complexity and precision required in the synthesis of such polyhydroxylated compounds.

Chemical Reactions Analysis

3-[(3,4-DIHYDROXYPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,4-DIHYDROXYPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects. It can also inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties. Additionally, its ability to induce apoptosis in cancer cells is being explored for potential anticancer therapies .

Comparison with Similar Compounds

Similar compounds include other polyhydroxylated 3-arylcoumarins and related chromenone derivatives. These compounds share similar structural features but may differ in their biological activities and specific applications. For example:

    2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-2-O-α-L-ribopyranosyl-α-L-mannopyranoside: Known for its antioxidant properties.

    2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl β-D-glucopyranoside: Studied for its potential anti-inflammatory effects. The uniqueness of 3-[(3,4-DIHYDROXYPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE lies in its specific combination of functional groups and the resulting diverse biological activities.

Properties

Molecular Formula

C25H16O8

Molecular Weight

444.4 g/mol

IUPAC Name

3-[(3,4-dihydroxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C25H16O8/c26-15-10-9-12(11-16(15)27)19(20-22(28)13-5-1-3-7-17(13)32-24(20)30)21-23(29)14-6-2-4-8-18(14)33-25(21)31/h1-11,19,26-29H

InChI Key

ORWZLFWKVFUBIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=C(C=C3)O)O)C4=C(C5=CC=CC=C5OC4=O)O)O

Origin of Product

United States

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